N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide is a complex organic compound with the molecular formula C16H17N3O5S This compound is characterized by the presence of a nitrophenyl group, a sulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl compound.
Methylation: The addition of a methyl group to the nitrogen atom of the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and minimize by-products.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl and sulfonyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and acetamide groups but lacks the sulfonyl group.
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide: Contains an isoxazole ring instead of a nitrophenyl group.
Uniqueness: N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide is unique due to the combination of its nitrophenyl, sulfonyl, and acetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H15N3O5S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-methyl-N-[4-[(3-nitrophenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O5S/c1-11(19)17(2)13-8-6-12(7-9-13)16-24(22,23)15-5-3-4-14(10-15)18(20)21/h3-10,16H,1-2H3 |
InChI Key |
IEZGYWNGINBIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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